molecular formula C12H11ClN8O B13355787 N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide

N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide

Cat. No.: B13355787
M. Wt: 318.72 g/mol
InChI Key: QJVFEUAQBVZRIV-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide is a complex organic compound featuring both triazole and tetrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide typically involves multi-step reactions starting from commercially available precursors. One common approach is the nucleophilic substitution reaction where a triazole derivative is reacted with a chlorinated aromatic compound under controlled conditions . The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole and tetrazole rings can form hydrogen bonds and coordinate with metal ions, affecting various biological pathways. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide stands out due to its dual triazole and tetrazole rings, which provide a unique combination of chemical reactivity and biological activity. This dual functionality enhances its versatility in various applications, from medicinal chemistry to material science .

Properties

Molecular Formula

C12H11ClN8O

Molecular Weight

318.72 g/mol

IUPAC Name

N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C12H11ClN8O/c13-9-1-2-11(21-7-14-6-16-21)10(5-9)17-12(22)3-4-20-8-15-18-19-20/h1-2,5-8H,3-4H2,(H,17,22)

InChI Key

QJVFEUAQBVZRIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CCN2C=NN=N2)N3C=NC=N3

Origin of Product

United States

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